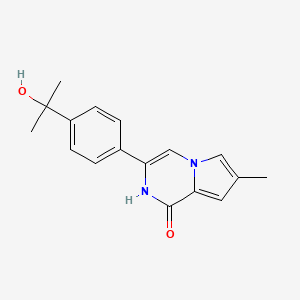
Myrcene-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrcene-13C3 can be synthesized using engineered microbial platforms. For instance, Saccharomyces cerevisiae strains have been engineered for the synthesis of β-myrcene by optimizing the expression of myrcene synthase and ocimene synthase . This method involves the use of a two-phase fermentation system to enhance the titers of β-myrcene .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from plant essential oils. the microbial synthetic method using engineered Saccharomyces cerevisiae offers a promising alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Myrcene-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further organic synthesis .
Scientific Research Applications
Myrcene-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the quantitation of drug molecules during the drug development process.
Medicine: It exhibits anti-inflammatory, analgesic, and antioxidant properties.
Mechanism of Action
The mechanism by which Myrcene-13C3 exerts its effects involves several molecular targets and pathways:
Anticancer Activity: this compound induces oxidative stress and apoptosis in lung cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase-3, leading to mitochondrial-mediated cell death.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines and increases antioxidant molecules, thereby mitigating inflammation and oxidative stress.
Analgesic Activity: this compound acts on transient receptor potential cation channel subfamily V member 1 (TRPV1) to exert its analgesic effects.
Comparison with Similar Compounds
Cymene: Another monoterpene with similar applications in fragrances and flavors.
Limonene: A monoterpene with similar biological activities, including anticancer and anti-inflammatory properties.
Ocimene: An isomer of myrcene with applications in the food and cosmetics industries.
Uniqueness: Myrcene-13C3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research for tracing and quantitation purposes . Its diverse range of biological activities and industrial applications further highlight its significance.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
7-(113C)methyl-3-methylidene(7,8-13C2)octa-1,6-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2+1,3+1,9+1 |
InChI Key |
UAHWPYUMFXYFJY-UGJYMQHBSA-N |
Isomeric SMILES |
[13CH3][13C](=CCCC(=C)C=C)[13CH3] |
Canonical SMILES |
CC(=CCCC(=C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
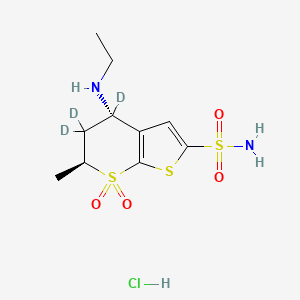

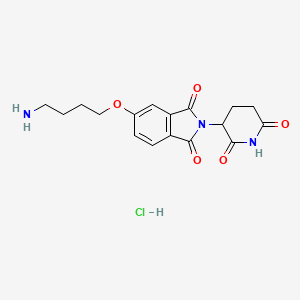

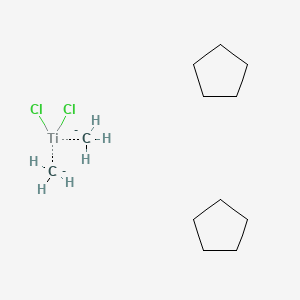
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
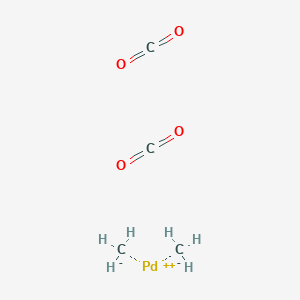
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
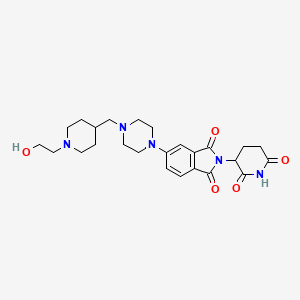
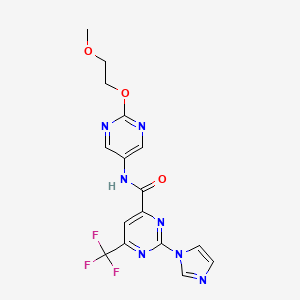
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
